BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to the Mass
Spectrometry Analysis of C17H18CIN304
(Amlodipine)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C17H18CIN304

Cat. No.: B576333

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of
the compound with the molecular formula C17H18CIN304, identified as the widely used
calcium channel blocker, Amlodipine. The guide details experimental protocols, data
interpretation, and visual representations of fragmentation pathways and analytical workflows.

Compound Identification

The molecular formula C17H18CIN304 corresponds to Amlodipine, a third-generation
dihydropyridine calcium antagonist. It is primarily used in the treatment of hypertension and
angina. The chemical structure of Amlodipine is (R,S)-3-ethyl-5-methyl 2-[(2-
aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Its
molecular weight is 408.88 g/mol .[1]

Mass Spectrometry Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
selective method for the quantification of Amlodipine in various matrices, particularly in human
plasma for pharmacokinetic and bioequivalence studies.[2][3][4] The analysis is typically
performed in the positive ionization mode.
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The protonated molecule [M+H]* of Amlodipine is observed at a mass-to-charge ratio (m/z) of
409.2.[2] Collision-induced dissociation (CID) of this precursor ion leads to the formation of
characteristic product ions. The most abundant and frequently monitored transitions for
quantification and qualification are summarized in the table below.

Precursor lon (m/z) Product lon (m/z) lon Type Application
409.2 238.1 [M+H]* Quantitation[1][2]
409.2 294.1 [M+H]* Qualitation[1][2]

Fragmentation Pathway

The fragmentation of the Amlodipine precursor ion ([M+H]* at m/z 409.2) primarily occurs at the
ester and ether linkages. The major fragmentation pathways leading to the observed product
ions are depicted below. The product ion at m/z 238.1 is a result of the neutral loss of the ethyl
2-((2-aminoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3-carboxylate side chain. The
fragment at m/z 294.1 corresponds to the loss of the ethyl group from the ester and the
subsequent loss of the aminoethoxy methyl group.

Fragmentation Pathway of Amlodipine

Product lon
Loss of C5SH11NO2 m/z 294.1
( Loss of C7TH13NO4

(D
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Fragmentation pathway of Amlodipine.

Experimental Protocol: LC-MS/MS Analysis of
Amlodipine
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This section outlines a typical experimental protocol for the quantitative analysis of Amlodipine
in human plasma using LC-MS/MS.

4.1. Materials and Reagents

o Amlodipine reference standard

 Internal Standard (IS), e.g., Gliclazide or a deuterated analog of Amlodipine[2][4]
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Formic acid or Ammonium formate for pH adjustment[4]

o Ethyl acetate for liquid-liquid extraction[2]

e Human plasma

4.2. Sample Preparation (Liquid-Liquid Extraction)

e To 100 pL of human plasma in a microcentrifuge tube, add 25 pL of the internal standard
solution.

» Vortex for 30 seconds.

e Add 1 mL of ethyl acetate.

» Vortex for 5 minutes.

e Centrifuge at 10,000 rpm for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase.

* Inject a portion of the reconstituted sample into the LC-MS/MS system.
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4.3. Liquid Chromatography Conditions

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 um)[2]

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium
formate, pH 4.0) in a ratio of 90:10 (v/v).[4]

Flow Rate: 0.8 mL/min
Column Temperature: 35°CJ[4]

Injection Volume: 10 pL

4.4. Mass Spectrometry Conditions

Mass Spectrometer: Triple quadrupole mass spectrometer

lonization Mode: Electrospray lonization (ESI), Positive[2][4]

Multiple Reaction Monitoring (MRM) Transitions:

o Amlodipine: m/z 409.2 - 238.1 (quantitation), m/z 409.2 - 294.1 (qualitation)[2]

o Internal Standard: (Dependent on the IS used, e.g., Gliclazide: m/z 324.2 - 127.3)[2]
Source Temperature: 120°CJ[1]

Desolvation Temperature: 350°C[1]

Capillary Voltage: 4.0 kV[1]

Cone Voltage: Optimized for maximum signal (e.g., 12.0 V)[1]

Collision Energy: Optimized for each transition (e.g., 13 eV)[1]

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of

Amlodipine.
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LC-MS/MS Experimental Workflow
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General workflow for LC-MS/MS analysis.
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Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the analysis of
Amlodipine. The detailed protocol and understanding of the fragmentation patterns are crucial
for accurate and reliable quantification in complex biological matrices. This information is
essential for researchers and professionals involved in drug development, clinical
pharmacology, and bioanalytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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